Ricinoleyl ricinoleate
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Overview
Description
Ricinoleyl ricinoleate is an ester derived from ricinoleic acid, a hydroxylated fatty acid predominantly found in castor oil. This compound is known for its unique chemical structure, which includes a hydroxyl group and a double bond, making it a versatile molecule with various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ricinoleyl ricinoleate is typically synthesized through esterification reactions involving ricinoleic acid and ricinoleyl alcohol. The reaction is catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions. For instance, the use of immobilized lipases in a solvent-free environment has been shown to be effective in producing high yields of this compound .
Industrial Production Methods: Industrial production of this compound often involves the transesterification of castor oil, which is rich in ricinoleic acid. This process can be optimized using various catalysts, including sodium hydroxide and lipases, to achieve high purity and yield . The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ricinoleyl ricinoleate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form saturated esters.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon are typical.
Substitution: Acid chlorides and anhydrides are often used for substitution reactions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated esters.
Substitution: Various ester derivatives depending on the substituent used.
Scientific Research Applications
Ricinoleyl ricinoleate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ricinoleyl ricinoleate involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with cannabinoid receptors and transient receptor potential cation channels, which are involved in pain and inflammation pathways.
Pathways Involved: Activation of these receptors leads to the modulation of gene expression related to lipid metabolism and inflammatory responses.
Comparison with Similar Compounds
Lesquerolic Acid: Similar to ricinoleic acid but with an additional methylene group.
Polyglycerol Polyricinoleate: A polymer of glycerol with ricinoleic acid side chains, used as an emulsifier.
Ricinelaidic Acid: The trans isomer of ricinoleic acid.
Uniqueness: Ricinoleyl ricinoleate is unique due to its dual functional groups (hydroxyl and ester), which provide it with distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its biocompatibility make it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
36781-76-7 |
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Molecular Formula |
C36H68O4 |
Molecular Weight |
564.9 g/mol |
IUPAC Name |
12-hydroxyoctadec-9-enyl 12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C36H68O4/c1-3-5-7-22-28-34(37)30-24-18-14-10-9-13-17-21-27-33-40-36(39)32-26-20-16-12-11-15-19-25-31-35(38)29-23-8-6-4-2/h18-19,24-25,34-35,37-38H,3-17,20-23,26-33H2,1-2H3 |
InChI Key |
OGLXDMGSSDJNEC-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCC(O)C/C=C\CCCCCCCC(=O)OC(=O)CCCCCCC/C=C\CC(O)CCCCCC |
SMILES |
CCCCCCC(CC=CCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O)O |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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